molecular formula C14H19N3O B11731367 1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11731367
M. Wt: 245.32 g/mol
InChI Key: LFPFSOVELTZVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions:

    Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 3-methoxybenzyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or inflammation.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenylmethyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the methoxyphenylmethyl group, resulting in different biological activity and chemical reactivity.

    3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group instead of an ethyl group, leading to variations in steric effects and binding properties.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:

The uniqueness of 1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-17-10-11(2)14(16-17)15-9-12-6-5-7-13(8-12)18-3/h5-8,10H,4,9H2,1-3H3,(H,15,16)

InChI Key

LFPFSOVELTZVGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=CC=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.